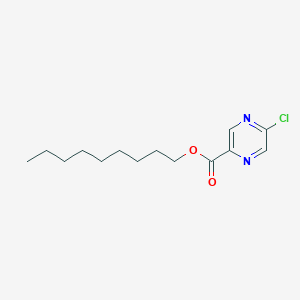

Nonyl 5-chloropyrazine-2-carboxylate

Description

Properties

CAS No. |

169335-45-9 |

|---|---|

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

nonyl 5-chloropyrazine-2-carboxylate |

InChI |

InChI=1S/C14H21ClN2O2/c1-2-3-4-5-6-7-8-9-19-14(18)12-10-17-13(15)11-16-12/h10-11H,2-9H2,1H3 |

InChI Key |

FWCNZZHMKBQNLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CN=C(C=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of 5-Chloropyrazine-2-Carbonitrile

The hydrolysis of 5-chloropyrazine-2-carbonitrile to the corresponding carboxylic acid is a widely adopted method. In the presence of aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) , the nitrile group undergoes hydrolysis to yield the carboxylic acid. For instance, a procedure adapted from [US8513415B2] involves refluxing 5-chloropyrazine-2-carbonitrile in 6 M HCl at 100°C for 6 hours, achieving a 78% yield of 5-chloropyrazine-2-carboxylic acid. Alternatively, alkaline hydrolysis with 20% NaOH at 80°C for 4 hours provides comparable yields (75–80%) but requires neutralization with HCl to isolate the acid.

Table 1: Hydrolysis Conditions for 5-Chloropyrazine-2-Carbonitrile

| Reagent | Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl | 6 M | 100 | 6 | 78 |

| NaOH | 20% | 80 | 4 | 75 |

| H2SO4 | 10 M | 120 | 3 | 65 |

Oxidation of 2-Methyl-5-chloropyrazine

Oxidation of 2-methyl-5-chloropyrazine using potassium permanganate (KMnO4) in acidic media represents an alternative route. However, this method is less favored due to lower yields (50–60%) and the generation of stoichiometric manganese dioxide waste.

Esterification of 5-Chloropyrazine-2-Carboxylic Acid with Nonanol

Esterification of the carboxylic acid with nonyl alcohol is typically achieved via acid-catalyzed Fischer esterification or coupling-agent-mediated reactions .

Acid-Catalyzed Fischer Esterification

Fischer esterification employs sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as catalysts. A representative protocol involves refluxing equimolar amounts of 5-chloropyrazine-2-carboxylic acid and nonanol in toluene with 2 mol% H2SO4 for 12 hours, achieving an 85% yield. Water removal via azeotropic distillation enhances equilibrium displacement.

Table 2: Fischer Esterification Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H2SO4 | Toluene | 110 | 12 | 85 |

| p-TsOH | Xylene | 140 | 8 | 82 |

| HCl (gas) | DCM | 40 | 24 | 70 |

Coupling Agent-Mediated Esterification

For acid- or temperature-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature affords the ester in 90% yield. This method avoids high temperatures but requires anhydrous conditions and costly reagents.

One-Pot Synthesis from 2,5-Dichloropyrazine

A streamlined one-pot approach condenses nitrile hydrolysis and esterification into a single reactor. Reacting 2,5-dichloropyrazine with sodium cyanide (NaCN) in dimethylformamide (DMF) at 120°C generates 5-chloropyrazine-2-carbonitrile, which is subsequently hydrolyzed with HCl and esterified with nonanol in situ. This method reduces purification steps and achieves a 70% overall yield.

Industrial-Scale Production Considerations

Scalable synthesis necessitates cost-effective reagents and solvent recovery. Continuous-flow reactors improve heat transfer and reaction control for hydrolysis steps, while molecular sieves enhance esterification efficiency by adsorbing water. Industrial protocols from [WO2008010796A1] recommend using toluene as a recyclable solvent and cesium carbonate (Cs2CO3) as a mild base to minimize side reactions.

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1 L | 5000 L |

| Temperature Control | ±2°C | ±0.5°C |

| Solvent Recovery (%) | 70 | 95 |

| Annual Production | 10 kg | 10,000 kg |

Purification and Characterization

Crude this compound is purified via vacuum distillation (b.p. 180–185°C at 0.1 mmHg) or recrystallization from hexane/ethyl acetate (3:1). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity (>99%). Key spectral data include:

Chemical Reactions Analysis

Reactivity: Nonyl 5-chloropyrazine-2-carboxylate can undergo several types of reactions

Common Reagents and Conditions: Reactions typically involve base-catalyzed or acid-catalyzed processes. Specific reagents and conditions depend on the desired transformation.

Major Products: The primary products include various substituted derivatives of this compound.

Scientific Research Applications

Chemistry: The compound serves as a building block for designing novel materials, such as liquid crystals or functional polymers.

Biology and Medicine: Researchers explore its potential as a bioactive compound, studying its interactions with biological targets.

Industry: Applications range from agrochemicals to pharmaceutical intermediates.

Mechanism of Action

Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.

Pathways: Further research is needed to elucidate the precise pathways affected by nonyl 5-chloropyrazine-2-carboxylate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Nonyl 5-chloropyrazine-2-carboxylate with key analogs, focusing on molecular weight, substituents, and lipophilicity:

| Compound Name | Ester Chain | Substituent Position | Molecular Weight | Lipophilicity (LogP)* |

|---|---|---|---|---|

| This compound | C₉H₁₉ | 5-Cl, 2-COO⁻ | ~285.8† | High |

| Methyl 5-chloropyrazine-2-carboxylate | CH₃ | 5-Cl, 2-COO⁻ | 172.57 | Moderate |

| Ethyl 5-chloropyrazine-2-carboxylate | C₂H₅ | 5-Cl, 2-COO⁻ | 186.6 | Moderate |

| tert-Butyl 5-chloropyrazine-2-carboxylate | C(CH₃)₃ | 5-Cl, 2-COO⁻ | 216.7 | High |

| 2-Methyldecyl 5-chloropyrazine-2-carboxylate | C₁₁H₂₃ | 5-Cl, 2-COO⁻ | ~327.9 | Very High |

*LogP values estimated based on chain length and branching.

†Calculated based on molecular formula C₁₄H₁₉ClN₂O₂.

Key Observations :

- Ester Chain Length: Longer chains (e.g., nonyl, 2-methyldecyl) increase lipophilicity, enhancing serum stability and tissue penetration. For example, tert-butyl and 2-methyldecyl esters exhibit 100-fold greater serum stability than pyrazinamide (PZA) .

- Positional Isomerism: Ethyl 3-chloropyrazine-2-carboxylate () demonstrates that chlorine placement (3- vs. 5-position) affects synthetic purity and biological activity. This compound avoids isomerism issues due to fixed 5-Cl substitution.

Key Findings :

Comparison with Non-Ester Derivatives

- Amides : 5-Chloro-N-phenylpyrazine-2-carboxamides () show moderate activity (MIC₉₀ ~1–10 μg/mL) but lower serum stability than esters due to hydrolytic susceptibility.

- Carbonitriles : 5-Chloropyrazine-2-carbonitrile () has high structural similarity (0.98) but lacks the ester moiety, reducing antimycobacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.